![molecular formula C17H21N5O3S B12572685 Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
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Overview
Description
Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a triazinoindole moiety and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Triazinoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Groups: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural framework characterized by:
- Triazinoindole moiety : This heterocyclic structure is known for its biological activity.
- Thioether linkage : Enhances reactivity and potential interactions with biological targets.
- Methoxyethyl substituents : Improve solubility and bioavailability, making it suitable for pharmaceutical applications.
The molecular formula of Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is C17H21N5O3S, indicating the presence of several heteroatoms that contribute to its chemical properties and biological activities .
Initial studies suggest that the compound exhibits a range of biological activities:
- Antitumor Properties : Similar compounds have shown efficacy against various cancer cell lines. The triazinoindole structure is believed to facilitate interactions with molecular targets involved in cancer progression.
- Antimicrobial Effects : The compound may possess antimicrobial properties, which could be explored for therapeutic use against bacterial and fungal infections.
Research indicates that Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- interacts with specific enzymes and receptors within metabolic pathways. Further studies are required to elucidate its precise mechanism of action .
Synthetic Routes
The synthesis of Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps starting from readily available precursors. Common reagents used include:
- Oxidizing agents : Such as hydrogen peroxide.
- Reducing agents : Like lithium aluminum hydride.
Industrial methods may optimize these synthetic routes to improve yield and reduce costs by employing techniques such as continuous flow reactors .
Potential Applications
The unique combination of functional groups in Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- allows for diverse applications in several fields:
Field | Application |
---|---|
Pharmaceuticals | Development of novel anticancer and antimicrobial agents. |
Agrochemicals | Potential use as a pesticide or herbicide due to its biological activity. |
Biochemical Research | Study of enzyme interactions and metabolic pathways. |
Mechanism of Action
The mechanism of action of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinoindole moiety may play a key role in binding to these targets, while the methoxyethyl groups may enhance its solubility and bioavailability. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with different substituents, triazinoindole derivatives, and compounds with methoxyethyl groups.
Uniqueness
What sets Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further study.
Biological Activity
Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core fused with an indole moiety, which is known for its diverse biological activities. The presence of methoxyethyl groups is believed to enhance solubility and bioavailability. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G-protein-coupled receptors (GPCRs) : Recent studies have highlighted the role of 1,2,4-triazines in modulating GPCRs, particularly GPR84, which is implicated in inflammatory responses and fibrotic diseases .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Research indicates that modifications to the triazine and indole structures can significantly influence their potency:
- Methoxy Substituents : The presence of methoxy groups has been correlated with increased antibacterial activity against gram-positive organisms .
- Indole Modifications : Alterations in the indole ring can lead to variations in anti-inflammatory and anticancer activities.
Antimicrobial Activity
A series of tests have demonstrated that derivatives of acetamide exhibit varying degrees of antimicrobial activity. For instance:
Compound Structure | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
Acetamide Derivative A | Moderate (MIC = 32 µg/mL) | Weak (MIC > 128 µg/mL) |
Acetamide Derivative B | Strong (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |
Cytotoxicity Studies
In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines:
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of acetamide derivatives in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with specific derivatives .
- Anticancer Activity : Another case study focused on the effect of acetamide on breast cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways .
- Toxicological Assessment : Long-term exposure studies have raised concerns regarding hepatotoxicity associated with high doses of acetamide derivatives. Monitoring liver function tests in animal models revealed significant alterations at elevated concentrations .
Properties
Molecular Formula |
C17H21N5O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H21N5O3S/c1-24-9-7-22(8-10-25-2)14(23)11-26-17-19-16-15(20-21-17)12-5-3-4-6-13(12)18-16/h3-6H,7-11H2,1-2H3,(H,18,19,21) |
InChI Key |
BMMLNHQHOXPEEO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
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